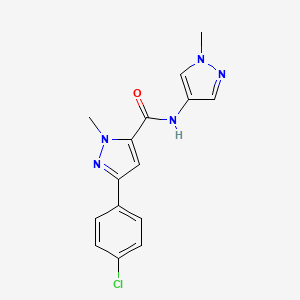
(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic molecule characterized by its complex structure, which includes a benzotriazinone ring and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multiple steps:
Formation of the Benzotriazinone Ring: The benzotriazinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and orthoesters.
Attachment of the Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzotriazinone ring and the dimethoxyphenyl group. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzotriazinone ring or the amide bond, potentially leading to ring-opened products or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it useful in the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound’s stability and reactivity can be harnessed for the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone ring and dimethoxyphenyl group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Similar structure with an additional carbon in the side chain.
(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)ethanamide: Similar structure with one less carbon in the side chain.
(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamine: Similar structure with an amine group instead of an amide.
Uniqueness
The uniqueness of (2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot, potentially leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C18H18N4O4/c1-11(22-18(24)15-6-4-5-7-16(15)20-21-22)17(23)19-12-8-13(25-2)10-14(9-12)26-3/h4-11H,1-3H3,(H,19,23)/t11-/m0/s1 |
InChI Key |
YCTRFLDGUSZGCY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine](/img/structure/B11004940.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B11004945.png)
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11004949.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11004952.png)

![N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]-2-methoxybenzamide](/img/structure/B11004961.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11004975.png)

![(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11004987.png)
![8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11005002.png)
![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B11005009.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11005013.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11005016.png)
